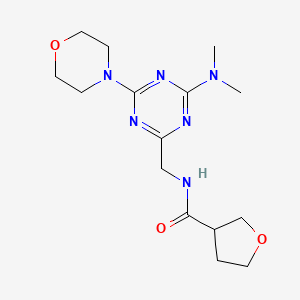
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a triazine core, a well-recognized scaffold in medicinal chemistry, decorated with dimethylamino, morpholino, and carboxamide functional groups, conferring unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide often involves multi-step organic synthesis:
Step 1: : The triazine ring is constructed via a nucleophilic substitution reaction involving cyanuric chloride and morpholine under controlled temperatures.
Step 2: : Dimethylamine is introduced, replacing the chlorine atom on the triazine ring.
Step 3: : The resulting intermediate reacts with a tetrahydrofuran derivative, under appropriate reaction conditions to form the final compound.
Industrial Production Methods: Industrial-scale production often mimics laboratory synthesis but is optimized for scalability:
Bulk Reactors: : Large-scale reactors are employed to handle exothermic reactions efficiently.
Continuous Flow Chemistry: : This approach allows for continuous production, improving yield and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide undergoes several types of reactions:
Oxidation: : Undergoes oxidation to form higher oxidation state products.
Reduction: : Reduction typically targets the carboxamide group.
Substitution: : Halogen atoms in its structure can be substituted with other nucleophiles.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Acetonitrile, dichloromethane.
Major Products: Products from these reactions vary depending on the reagents and conditions used, such as oxidized triazine derivatives or reduced carboxamide variants.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of novel triazine derivatives.
Biology: Acts as an enzyme inhibitor in biochemical assays.
Medicine: Investigated for its potential in anti-cancer therapies due to its ability to inhibit cell proliferation.
Industry: Used in the synthesis of specialty chemicals and polymers.
Wirkmechanismus
Molecular Targets and Pathways Involved: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide exerts its effects primarily through interaction with nucleic acids and proteins, inhibiting key biochemical pathways. The triazine core binds to specific enzyme active sites, disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects: Compared to other triazine derivatives, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide is unique due to its specific functional group arrangement, enhancing its reactivity and biological activity.
List of Similar Compounds:6-Morpholino-1,3,5-triazine-2,4-diamine: : Similar scaffold but different functional groups.
4,6-Dichloro-1,3,5-triazine: : A basic triazine structure often used as a starting material.
3,6-Diamino-1,3,5-triazine-2,4-diol: : Another triazine derivative with varied applications.
And there you have it—a deep dive into the fascinating compound this compound! What do you think about it?
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O3/c1-20(2)14-17-12(9-16-13(22)11-3-6-24-10-11)18-15(19-14)21-4-7-23-8-5-21/h11H,3-10H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBMYWSNSBSASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














